This compound is derived from piperidine, a six-membered nitrogen-containing heterocycle. Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals, including antidepressants and antipsychotics. The specific compound 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is classified as a secondary amine and can be further categorized under fluorinated aromatic compounds due to the presence of the fluorophenyl group.
The synthesis of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride can be achieved through several methods:
Each route emphasizes the versatility of piperidine chemistry and highlights the importance of stereochemistry in achieving the desired compound.
The molecular structure of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride can be described as follows:
The piperidine ring adopts a chair conformation which is typical for saturated six-membered rings, providing stability and influencing reactivity patterns.
The chemical reactivity of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride includes:
These reactions underline the compound's potential as a versatile building block in organic synthesis.
The mechanism of action for 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride is primarily linked to its pharmacological properties as an intermediate in synthesizing selective serotonin reuptake inhibitors (SSRIs) like paroxetine.
These mechanisms suggest that while 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride itself may not be therapeutically active, it plays a crucial role in developing drugs that target these neurotransmitter systems.
The physical and chemical properties of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride include:
Property | Value |
---|---|
Appearance | White crystalline powder |
Solubility | Soluble in water and ethanol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for understanding its behavior in various formulations and applications.
The applications of 3-(4-Fluorophenyl)piperidin-3-ol hydrochloride are predominantly found within pharmaceutical development:
The piperidine ring serves as a critical pharmacophore in central nervous system (CNS)-targeted therapeutics, with bioisosteric replacement strategies enabling enhanced metabolic stability and target engagement. Research demonstrates that replacing metabolically labile piperazine rings with substituted piperidines in dopamine transporter (DAT) inhibitors significantly improves in vitro microsomal stability. Specifically, aminopiperidine analogues of modafinil derivatives exhibit 2- to 4-fold longer half-lives in rat liver microsomes compared to their piperazine counterparts due to reduced oxidative N-dealkylation . The 3-hydroxy substitution on the piperidine core—as in 3-(4-fluorophenyl)piperidin-3-ol—introduces a chiral center and hydrogen-bonding capability, facilitating unique target interactions. Computational analyses indicate that the hydroxyl group occupies a sub-pocket in DAT, stabilizing an occluded conformation that differentiates it from classical stimulants like cocaine [9].
Table 1: Bioisosteric Impact on Pharmacokinetic Parameters
Bioisostere | DAT Ki (nM) | Metabolic Stability (t₁/₂, min) | Key Advantage |
---|---|---|---|
Piperazine (JJC8-088) | 2.60 | 15 | High DAT affinity |
3-Hydroxy piperidine | 30–77 | 32–61 | Enhanced microsomal stability |
Piperidine-amide | 190 | 45 | Reduced CYP450 inhibition |
The 4-fluorophenyl moiety attached to the piperidine C3 position is strategically chosen to optimize electronic and steric interactions with biological targets. Fluorine’s strong electron-withdrawing effect induces a positive electrostatic potential on the adjacent phenyl ring, enhancing π-stacking with aromatic residues in neurotransmitter transporters. SAR studies of DAT inhibitors reveal that para-fluorination on the phenyl ring boosts binding affinity 2-fold over unsubstituted analogues (DAT Ki = 25.5 nM vs. 32.9 nM) and 7.5-fold over meta-substituted derivatives [8]. The fluorine’s small van der Waals radius avoids steric clashes while modulating lipophilicity (cLogP reduction of ~0.5 units), improving aqueous solubility critical for CNS penetration. Ortho-fluorination is generally avoided due to conformational distortion of the aryl-piperidine dihedral angle, which reduces DAT affinity by >10-fold .
Table 2: Impact of Aryl Substituents on Pharmacological Profiles
Aryl Substituent | DAT Ki (nM) | SERT/DAT Selectivity | Lipophilicity (cLogP) |
---|---|---|---|
4-Fluorophenyl | 25.5–50.6 | 7.4–10.9 | 1.96 |
Phenyl | 32.9–108 | 3.1–12.4 | 2.45 |
4-Trifluoromethylphenyl | 190 | 8.6 | 3.12 |
4-Chlorophenyl | 39.6–86.5 | 4.6–9.0 | 2.68 |
Conversion of 3-(4-fluorophenyl)piperidin-3-ol free base to its hydrochloride salt significantly enhances pharmaceutical utility through improved crystallinity, hygroscopicity control, and dissolution kinetics. The hydrochloride salt exhibits 25-fold higher aqueous solubility (42 mg/mL at pH 7.4) compared to the free base (1.7 mg/mL), facilitating in vivo bioavailability [4] [9]. Salt formation is typically achieved via anhydrous HCl gas bubbling in tetrahydrofuran (THF) at 0–5°C, yielding crystalline material with >98% purity. Critical to stability is controlling residual solvents (THF < 500 ppm) and preventing deliquescence. The hydrochloride’s moisture sensitivity necessitates storage with molecular sieves (3Å) in sealed containers under nitrogen to prevent hydrolysis of the labile C3-alcohol [4] [10]. X-ray powder diffraction confirms a monoclinic crystal system (P2₁/c space group) with strong hydrogen bonding between the protonated amine (N⁺–H), chloride anion, and hydroxyl group, contributing to its high melting point (218–220°C with decomposition) [9].
Table 3: Hydrochloride Salt Properties vs. Free Base
Property | Hydrochloride Salt | Free Base |
---|---|---|
Solubility (H₂O) | 42 mg/mL | 1.7 mg/mL |
Melting Point | 218–220°C (dec.) | 98–101°C |
Hygroscopicity | Low (0.8% w/w at 80% RH) | High (5.2% w/w at 80% RH) |
Storage Conditions | Desiccated, N₂ atmosphere | Ambient |
Industrial-scale production of 3-(4-fluorophenyl)piperidin-3-ol hydrochloride requires solving key challenges: stereoselectivity control, borohydride reduction exotherm management, and hydrochloride crystallization consistency. Two synthetic routes dominate:
Catalytic Hydrogenation Approach: 4-Fluorobenzaldehyde undergoes reductive amination with ethyl nipecotate using Pd/C (5 mol%) under 50 psi H₂, yielding racemic ethyl 3-(4-fluorophenyl)piperidine-3-carboxylate (85% yield). Stereoselective reduction of the ester to alcohol is achieved with LiAlH₄ in THF at −20°C, followed by HCl salt formation [6]. Drawbacks include high-pressure equipment needs and potential over-reduction byproducts.
Borohydride Reduction Protocol: Grignard addition of 4-fluorophenylmagnesium bromide to 1-Boc-piperidin-3-one generates the tertiary alcohol, which is deprotected and reduced with NaBH₄/I₂ in THF at 40°C. This method avoids high pressure but requires strict temperature control during the exothermic reduction (ΔT > 30°C if unmoderated) [10].
Process refinements for Route 2 include:
Table 4: Comparison of Industrial Synthetic Routes
Parameter | Catalytic Hydrogenation | Borohydride Reduction |
---|---|---|
Overall Yield | 65% | 72% |
Key Impurities | Des-fluoro (3%) | Debromo (1.8%) |
Temperature Control | Ambient | Critical (exothermic) |
Capital Cost | High (pressure reactor) | Moderate |
Throughput | 8 kg/batch | 15 kg/batch |
Concluding Remarks
The synthetic optimization of 3-(4-fluorophenyl)piperidin-3-ol hydrochloride exemplifies rational structure-based design integrating bioisosterism, halogen engineering, and salt formation. Advances in controlling stereochemistry and reaction energetics have enabled scalable processes suitable for preclinical development. Future directions include asymmetric synthesis of enantiomerically pure forms and continuous-flow hydrogenation to further enhance efficiency.
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8